molecular formula C19H17ClN2O3 B14992029 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B14992029
M. Wt: 356.8 g/mol
InChI Key: SEPBKYXYQZDHCM-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and an oxazole ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.

    Formation of 4-chloro-3-methylphenoxyacetic acid: This involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid.

    Synthesis of the oxazole ring: The oxazole ring can be synthesized by reacting 4-methylphenylhydrazine with ethyl oxalate.

    Coupling reaction: Finally, the 4-chloro-3-methylphenoxyacetic acid is coupled with the oxazole derivative to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can be compared with similar compounds such as:

    4-chloro-3-methylphenoxyacetic acid: This compound shares the chlorinated phenoxy group but lacks the oxazole ring.

    4-methylphenylhydrazine: This compound is a precursor in the synthesis of the oxazole ring.

    1,4-bis(4-chloro-3-methylphenoxy)-2-butyne:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C19H17ClN2O3/c1-12-3-5-14(6-4-12)17-10-19(25-22-17)21-18(23)11-24-15-7-8-16(20)13(2)9-15/h3-10H,11H2,1-2H3,(H,21,23)

InChI Key

SEPBKYXYQZDHCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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